2-Amino-1-phenylethanol hydrochloride
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Description
2-Amino-1-phenylethanol hydrochloride is an amine with a structure similar to neurotransmitters like dopamine . It is also known as α-(Aminomethyl)benzyl alcohol, DL-β-Hydroxyphenethylamine, Phenylethanolamine . It is an intermediate in the manufacturing of pressor amines . The sulfate salt is used as a topical vasoconstrictor .
Synthesis Analysis
The optical resolution of 2-amino-1-phenylethanol (2-APE) by the solvent switch method was investigated using dehydroabietic acid (DAA), a natural chiral acid obtained as one of the main components of disproportionated rosin . Both ®- and (S)-2-APE were resolved, only by changing the resolving solvents . Another synthesis method involves the chiral oxazaborolidine catalyzed reduction of phenacyl chloride followed by amination of the chloro alcohol product .Molecular Structure Analysis
The molecular formula of 2-Amino-1-phenylethanol hydrochloride is C8H11NO.HCl . Its molecular weight is 173.64 . The InChI key is KSXJJXIDBVLDBZ-DDWIOCJRSA-N .Chemical Reactions Analysis
The hydrogenation of mandelonitrile over a Pd/C catalyst can produce the desired primary amine in 87% selectivity at reaction completion . Detection of the by-product 2-amino-1-phenylethanol accounts for the remaining 13% and closes the mass balance .Physical And Chemical Properties Analysis
2-Amino-1-phenylethanol hydrochloride is a solid with a melting point of 56-58 °C and a boiling point of 160 °C/17 mmHg . It has a molecular weight of 173.64 .Safety And Hazards
properties
IUPAC Name |
2-amino-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963403 |
Source
|
Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-phenylethanol hydrochloride | |
CAS RN |
4561-43-7 |
Source
|
Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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